JBJ-02-112-05

EGFR C797S resistance Allosteric inhibitor Ba/F3 cell model

JBJ-02-112-05 is an intermediate-generation allosteric EGFR inhibitor with an IC50 of 15 nM for the double mutant and 2.13 µM for the triple mutant. It enables single-agent oral dosing in vivo without cetuximab co-administration, achieving ~100% tumor growth inhibition at 100 mg/kg once daily. With a 16.4-hour oral half-life, it is ideal for studying C797S-mediated resistance and benchmarking across first-, second-, and third-generation allosteric EGFR inhibitors.

Molecular Formula C27H20N4O2S
Molecular Weight 464.5 g/mol
Cat. No. B11932031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJBJ-02-112-05
Molecular FormulaC27H20N4O2S
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C3=CC4=C(C=C3)NC=C4)C(=O)N1C(C5=CC=CC=C5)C(=O)NC6=NC=CS6
InChIInChI=1S/C27H20N4O2S/c32-25(30-27-29-12-13-34-27)24(17-4-2-1-3-5-17)31-16-21-7-6-19(15-22(21)26(31)33)18-8-9-23-20(14-18)10-11-28-23/h1-15,24,28H,16H2,(H,29,30,32)
InChIKeyGRSCCESMUDSCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JBJ-02-112-05: A Mutant-Selective Allosteric EGFR Inhibitor for Resistant NSCLC Research


JBJ-02-112-05 (CAS 2748162-29-8) is a potent, mutant-selective, allosteric, and orally active EGFR inhibitor with an IC50 of 15 nM for the EGFRL858R/T790M double mutant kinase [1]. It was developed as a second-generation allosteric inhibitor in the EAI series, with improved cellular activity against clinically relevant EGFR mutations including L858R/T790M/C797S compared to the first-generation compound EAI045 [2]. JBJ-02-112-05 binds to an allosteric pocket distinct from the ATP-binding site, enabling activity against mutants resistant to ATP-competitive inhibitors [1].

Why JBJ-02-112-05 Cannot Be Substituted with EAI045 or JBJ-04-125-02 in Resistance Studies


Allosteric EGFR inhibitors targeting the L858R/T790M/C797S resistance pathway are not interchangeable. JBJ-02-112-05 occupies a specific position in the EAI series development pathway with distinct cellular potency and pharmacokinetic properties that differentiate it from both EAI045 (first-generation, limited cellular activity without cetuximab) and JBJ-04-125-02 (third-generation, approximately 50-fold more potent) [1]. These differences in IC50 values, C797S-targeting capability, and oral bioavailability parameters directly impact experimental outcomes in EGFR T790M/C797S resistance models [2]. Substituting JBJ-02-112-05 with an alternative may compromise the reproducibility of studies requiring the specific potency window and pharmacokinetic profile of this intermediate-generation compound [1].

Quantitative Comparative Evidence: JBJ-02-112-05 versus Closest Analogs EAI045 and JBJ-04-125-02


Direct Cellular IC50 Comparison in Ba/F3 L858R/T790M/C797S Triple-Mutant Cells

In Ba/F3 cells stably transfected with the triple-mutant EGFRL858R/T790M/C797S, JBJ-02-112-05 exhibits an IC50 of 2.13 μM, representing an approximately 5.6-fold improvement in potency over EAI045 (IC50 = 11.99 μM) [1]. This positions JBJ-02-112-05 as an intermediate-generation compound with significantly enhanced activity against the C797S resistance mutation compared to the first-generation compound, but 23-fold less potent than the third-generation JBJ-04-125-02 (IC50 = 0.092 μM) [1].

EGFR C797S resistance Allosteric inhibitor Ba/F3 cell model

Comparative Cellular Activity in Ba/F3 L858R/T790M Double-Mutant Cells

Against the osimertinib-sensitive EGFRL858R/T790M double mutant, JBJ-02-112-05 demonstrates an IC50 of 8.53 μM in Ba/F3 cellular assays, showing a 1.6-fold improvement relative to EAI045 (IC50 = 13.50 μM) [1]. The third-generation analog JBJ-04-125-02 exhibits substantially higher potency (IC50 = 0.106 μM), a 80-fold difference versus JBJ-02-112-05 [1].

EGFR T790M Acquired resistance Ba/F3 proliferation assay

Oral Pharmacokinetic Profile: Half-Life and Cmax Comparison

JBJ-02-112-05 achieves an oral half-life of 16.4 hours and Cmax of 1.31 μM following a 5 mg/kg oral dose in mice [1]. This oral half-life is 7.6-fold longer than the 2.15-hour half-life reported for EAI045 at a 20 mg/kg dose [2]. The extended oral half-life enables once-daily dosing regimens in mouse efficacy studies, whereas EAI045 required combination with cetuximab for in vivo efficacy [1].

Oral bioavailability Pharmacokinetics In vivo dosing

In Vivo Target Engagement in L858R/T790M/C797S GEMM Model

In EGFRL858R/T790M/C797S genetically engineered mice, JBJ-02-112-05 administered at 100 mg/kg once daily for 3 days inhibited phosphorylation of EGFR and downstream signaling pathways (AKT and ERK1/2) in lung tumor tissues [1]. EAI045 as a single agent showed no comparable in vivo efficacy without cetuximab co-administration [2]. In long-term 15-week efficacy studies, JBJ-02-112-05 (100 mg/kg, n=3) stabilized tumor growth with approximately 0% median tumor volume change, whereas vehicle-treated mice (n=5) showed approximately +100% tumor volume increase [1].

Genetically engineered mouse model Pharmacodynamics EGFR phosphorylation

Optimal Research Applications for JBJ-02-112-05 Based on Quantitative Evidence


Mechanistic Studies of EGFR C797S-Mediated Osimertinib Resistance

JBJ-02-112-05 is optimally suited for cellular studies investigating C797S-mediated resistance mechanisms, offering a 5.6-fold potency improvement over EAI045 (IC50: 2.13 μM vs 11.99 μM) in L858R/T790M/C797S triple-mutant Ba/F3 cells [1]. This intermediate potency level provides a useful window for combination studies with osimertinib or other ATP-competitive inhibitors without the extreme potency of JBJ-04-125-02 (IC50: 0.092 μM) that may mask partial effects [1].

In Vivo Efficacy Studies in L858R/T790M/C797S GEMM Requiring Once-Daily Oral Dosing

For in vivo efficacy studies in EGFRL858R/T790M/C797S genetically engineered mouse models, JBJ-02-112-05 enables single-agent oral dosing at 100 mg/kg once daily without requiring cetuximab co-administration, achieving approximately 100% tumor growth inhibition over 15 weeks [1]. Its 16.4-hour oral half-life [2] supports once-daily dosing schedules, a practical advantage over EAI045 which lacks single-agent in vivo efficacy [3] and has a shorter 2.15-hour half-life [3].

Comparative Pharmacology Studies Across Allosteric EGFR Inhibitor Generations

JBJ-02-112-05 serves as the essential reference compound for studies requiring comparative analysis across first-, second-, and third-generation allosteric EGFR inhibitors. Its cellular IC50 profile (L858R/T790M: 8.53 μM; L858R/T790M/C797S: 2.13 μM) [1] occupies a distinct intermediate position between EAI045 (L858R/T790M: 13.50 μM; L858R/T790M/C797S: 11.99 μM) and JBJ-04-125-02 (L858R/T790M: 0.106 μM; L858R/T790M/C797S: 0.092 μM) [1], enabling structure-activity relationship analyses and benchmarking of novel allosteric compounds.

Pharmacodynamic Target Engagement Studies with Downstream Signaling Readouts

JBJ-02-112-05 is validated for pharmacodynamic studies measuring inhibition of EGFR phosphorylation and downstream signaling pathways (pAKT, pERK1/2) in lung tumor tissues following oral administration [1]. At 100 mg/kg once daily, the compound produces measurable suppression of these signaling markers in EGFRL858R/T790M/C797S GEMM tissues at 3 hours post-dose [1], providing a validated experimental system for evaluating target engagement in the C797S resistance context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for JBJ-02-112-05

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.